
Phenacetin-ethoxy-1-13C
Overview
Description
Phenacetin-ethoxy-1-13C (CAS: 72156-72-0) is a stable isotope-labeled derivative of phenacetin, a historically significant analgesic and antipyretic. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 180.22 g/mol and a melting point of 134–136°C . The compound features a ¹³C isotope at the first carbon of the ethoxy group (–OCH₂CH₃), distinguishing it from non-isotopic phenacetin. This labeling enables precise tracking in metabolic, pharmacokinetic, and environmental degradation studies using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an alkyl halide with the conjugate base of an alcohol or phenol.
Amide Synthesis: This involves the formation of an amide bond between an amine and a carboxylic acid derivative.
Industrial Production Methods:
Industrial production of phenacetin-ethoxy-1-13C typically involves large-scale synthesis using the above methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: this compound oxide.
Reduction: 4-ethoxy-1-13C-phenylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Clinical Research
Phenacetin-ethoxy-1-13C is utilized in clinical research to study drug metabolism and pharmacokinetics. Its isotopic labeling allows for precise tracking of metabolic pathways in biological systems.
Key Applications:
- Metabolic Pathway Analysis : Researchers can trace the conversion of phenacetin to its active metabolite, acetaminophen, using mass spectrometry techniques. This is crucial for understanding individual variations in drug metabolism .
- Toxicological Studies : The compound aids in evaluating the toxicological impact of phenacetin and its metabolites on human health, particularly regarding nephrotoxicity .
Metabolomics
In metabolomics, this compound serves as a standard or tracer compound to assess metabolic profiles in various biological samples.
Applications Include:
- Biomarker Discovery : By analyzing how this compound is metabolized differently across populations or conditions, researchers can identify potential biomarkers for diseases associated with phenacetin use.
- Drug Interaction Studies : It helps in studying interactions between phenacetin and other drugs, providing insights into polypharmacy effects .
Case Study: Metabolism of Phenacetin
A study conducted by Brodie and Axelrod (1949) highlighted how phenacetin is metabolized primarily through oxidative deethylation by cytochrome P450 enzymes to form acetaminophen. This pathway was traced using isotopically labeled compounds like this compound to quantify metabolic rates in different animal models .
Case Study: Toxicological Evaluation
Research by the International Agency for Research on Cancer (IARC) assessed the carcinogenic risks associated with phenacetin. Using labeled isotopes allowed for detailed tracking of exposure levels in various populations over time, contributing to the understanding of long-term health effects .
Mechanism of Action
Phenacetin-ethoxy-1-13C exerts its effects primarily through its metabolite, paracetamol. The compound is metabolized in the body to paracetamol, which inhibits the enzyme prostaglandin G/H synthase 1, reducing the synthesis of prostaglandins involved in pain and fever . This inhibition occurs at the spinal cord and peripheral tissues, providing analgesic and antipyretic effects .
Comparison with Similar Compounds
Phenacetin-ethoxy-2-13C
Phenacetin-ethoxy-2-13C (CAS: 286425-41-0) is an isotopologue of phenacetin with identical molecular formula (C₁₀H₁₃NO₂) and molecular weight (180.22 g/mol) but differs in the placement of the ¹³C label on the second carbon of the ethoxy group (–OCH₂CH₃) . This positional variance impacts its utility in tracer studies:
- Metabolic Pathways : The ¹³C position determines which metabolites incorporate the label during metabolic processes (e.g., O-deethylation). Ethoxy-1-¹³C may label formaldehyde or formate, whereas ethoxy-2-¹³C could mark acetaldehyde or acetate, depending on enzymatic cleavage .
- Analytical Differentiation : In MS, fragmentation patterns differ due to the labeled carbon’s location, aiding in metabolite identification. In NMR, chemical shifts vary slightly between the two isotopologues .
Methacetin-methoxy-13C
Unlike phenacetin derivatives, methacetin’s methoxy group (–OCH₃) and shorter chain limit its metabolic products, making it a comparator for isotopic tracer applications in hepatobiliary studies.
Non-Isotopic Phenacetin
Non-labeled phenacetin (CAS: 62-44-2) shares the same core structure but lacks isotopic markers. Its molecular weight is 179.22 g/mol, differing by 1 atomic mass unit due to the absence of ¹³C. It was withdrawn from clinical use due to nephrotoxicity but remains a reference compound in research .
Data Table: Comparative Analysis of Phenacetin Isotopologues
Research Implications
- This compound : Ideal for tracking early-stage ethoxy group cleavage, such as in cytochrome P450-mediated O-deethylation .
- Phenacetin-ethoxy-2-13C : Better suited for studying downstream metabolites like acetate or acetyl-CoA in lipid metabolism .
- Both compounds are critical in isotope dilution assays and environmental persistence studies due to their structural stability and detectable isotopic signatures .
Biological Activity
Phenacetin-ethoxy-1-13C, also known as N-(4-ethoxyphenyl)acetamide, is a stable isotope-labeled derivative of phenacetin, a non-opioid analgesic and antipyretic agent. The incorporation of the carbon-13 isotope allows for advanced metabolic studies and pharmacokinetic assessments. This article examines the biological activity of this compound, focusing on its metabolism, pharmacological effects, and associated toxicological findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 72156-72-0 |
Molecular Formula | CHNO |
Molecular Weight | 180.21 g/mol |
Melting Point | 134-136 °C |
Density | 1.099 g/cm³ |
LogP | 2.1167 |
Phenacetin acts primarily as a selective inhibitor of cyclooxygenase (COX), particularly COX-3, which is implicated in pain and fever regulation .
Metabolism and Pharmacokinetics
Phenacetin undergoes extensive first-pass metabolism, primarily through oxidative deethylation by cytochrome P450 enzymes (CYP1A2). The main metabolite produced is acetaminophen (paracetamol), which possesses analgesic and antipyretic properties. In humans, approximately 75–80% of phenacetin is converted to acetaminophen upon oral administration .
Metabolic Pathways
The metabolic pathways for phenacetin include:
- Deethylation : Conversion to acetaminophen.
- N-deacetylation : Formation of para-aminophenol.
- Hydroxylation : Ring hydroxylation leading to various metabolites.
Research indicates that phenacetin's metabolism can differ significantly among species, with rats excreting up to 81% of the dose as acetaminophen .
Analgesic and Antipyretic Effects
Phenacetin exhibits notable analgesic and antipyretic effects similar to those of acetaminophen. It is used in clinical settings to alleviate pain and reduce fever. However, its use has diminished due to safety concerns related to nephrotoxicity and carcinogenicity.
Toxicological Studies
Numerous studies have linked phenacetin to adverse health effects, particularly renal toxicity. Case-control studies have shown a positive association between phenacetin use and increased risks of renal pelvic and bladder cancers .
Key Findings from Toxicological Research:
- Phenacetin has been implicated in inducing renal cell tumors in laboratory animals.
- Chronic exposure in rats resulted in increased incidences of urinary bladder tumors when combined with other carcinogens .
Case Studies
- Renal Toxicity Case Study : A cohort study demonstrated that long-term users of phenacetin exhibited a significantly higher incidence of renal failure compared to non-users. The risk was particularly pronounced among individuals consuming high doses over extended periods.
- Carcinogenicity Assessment : A meta-analysis of several epidemiological studies indicated a relative risk ranging from 2.4 to over 6 for developing urothelial tumors associated with phenacetin use .
Research Applications
The stable isotope labeling of phenacetin allows for advanced pharmacokinetic studies using breath tests to assess liver function. The carbon-13 breath test utilizing phenacetin has been explored as a non-invasive method for evaluating hepatic microsomal enzyme activity .
Advantages of Using this compound
- Metabolic Tracing : Enables precise tracking of metabolic pathways in vivo.
- Pharmacokinetic Modeling : Assists in understanding drug metabolism and interactions at a molecular level.
Q & A
Basic Research Questions
Q. How is Phenacetin-ethoxy-1-13C synthesized with high isotopic purity (≥98 atom% 13C)?
- Methodological Answer : Synthesis typically involves isotopic labeling at the ethoxy group using 13C-enriched precursors (e.g., 13C-ethanol or 13C-ethyl iodide). Key steps include nucleophilic substitution under anhydrous conditions to ensure minimal isotopic dilution. Purification via recrystallization or chromatography is critical to achieve ≥98% isotopic purity, verified by mass spectrometry or NMR .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm functional groups (e.g., ethoxy C-O stretch at ~1100 cm⁻¹) and compare to unlabeled phenacetin to identify isotopic shifts .
- 13C NMR : Directly quantify isotopic incorporation at the ethoxy-1 position (δ ~60-70 ppm). Signal enhancement via dynamic nuclear polarization (DNP) may improve sensitivity .
- Mass Spectrometry : Validate isotopic purity using high-resolution MS to distinguish 13C from natural abundance isotopes .
Q. How should researchers handle safety protocols for this compound?
- Methodological Answer : Follow OSHA HCS guidelines:
- Use PPE (gloves, lab coat) to avoid skin contact (P302+P352).
- Store in a locked, dry environment (P405).
- For spills, rinse with water (P330) and dispose of waste per local regulations (P501) .
Advanced Research Questions
Q. How can dynamic nuclear polarization (DNP) enhance NMR sensitivity for this compound in metabolic studies?
- Methodological Answer : DNP polarizes 13C nuclei at low temperatures (~1.2 K) in a high magnetic field (3.35 T), achieving ~44,000× signal enhancement. Post-polarization, rapid dissolution preserves hyperpolarization for liquid-state NMR. This method reduces scan time from hours to seconds, enabling real-time tracking of metabolic pathways .
Q. What strategies resolve spectral overlaps in 13C NMR of this compound when coexisting with unlabeled analogs?
- Methodological Answer :
- Selective Decoupling : Suppress signals from unlabeled carbons.
- Isotopic Filtering : Use pulse sequences (e.g., DEPT) to isolate 13C signals.
- Hyperpolarization : Apply DNP to amplify 13C signals, reducing interference from natural abundance 13C in unlabeled molecules .
Q. How should researchers address discrepancies in isotopic purity measurements between laboratories?
- Methodological Answer :
- Cross-Validation : Use orthogonal methods (NMR, MS, elemental analysis).
- Standardized Protocols : Adopt ISO-compliant procedures for sample preparation and instrument calibration.
- Blind Testing : Share samples with independent labs to identify methodological biases .
Q. Experimental Design & Data Analysis
Q. What are best practices for documenting synthesis and analysis of this compound to ensure reproducibility?
- Methodological Answer :
- Detailed Methods : Specify reaction conditions (solvent, temperature, catalyst), purification steps, and validation techniques.
- Raw Data Archiving : Include NMR/MS spectra in supplementary materials.
- Uncertainty Analysis : Report measurement errors (e.g., ±0.5% for isotopic purity) and statistical confidence intervals .
Q. How to design a study investigating metabolic stability of this compound in vivo?
- Methodological Answer :
- PICOC Framework :
Criteria | Design |
---|---|
Population | Rodent liver microsomes or human hepatocytes |
Intervention | Incubation with CYP450 inhibitors |
Comparison | Unlabeled phenacetin vs. 13C-labeled analog |
Outcomes | Metabolic half-life, 13C isotopic fractionation |
Context | Pharmacokinetic modeling under physiological conditions |
Q. Critical Analysis of Contradictory Findings
Q. How to evaluate conflicting reports on the metabolic pathways of this compound?
- Methodological Answer :
- Systematic Review : Aggregate data from primary studies, noting experimental variables (e.g., species, dosage).
- Confounding Factors : Assess differences in assay conditions (pH, temperature) or detection limits.
- Meta-Analysis : Apply statistical models (e.g., random-effects) to quantify heterogeneity .
Properties
IUPAC Name |
N-(4-(113C)ethoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJSUEIXXCENMM-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH2]OC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483603 | |
Record name | Phenacetin-ethoxy-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72156-72-0 | |
Record name | Phenacetin-ethoxy-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72156-72-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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